

Isavuconazonium sulfate broad-spectrum triazole activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Isavuconazonium Sulfate

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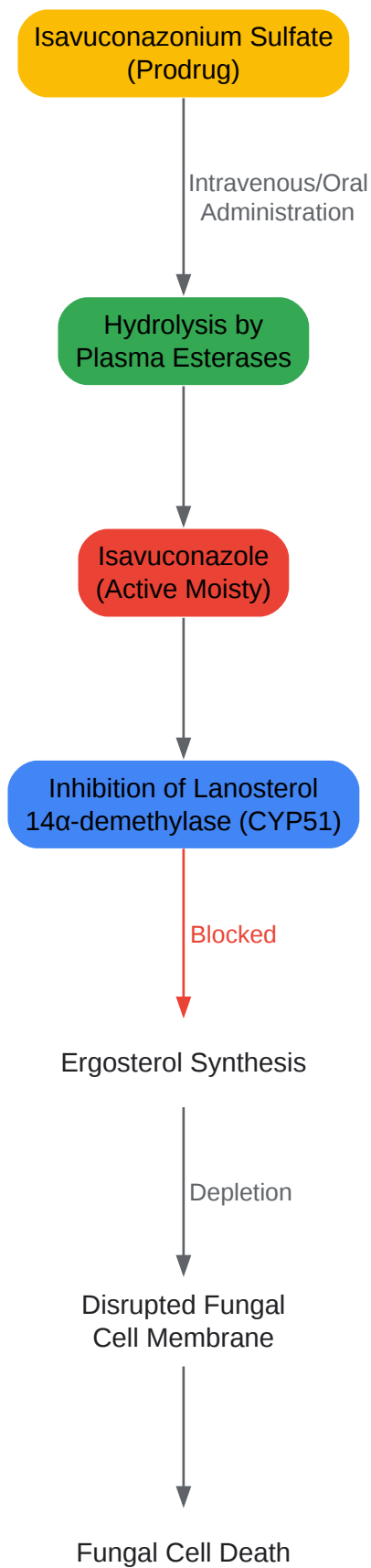
Mechanism of Action

Isavuconazonium sulfate is a water-soluble prodrug that is rapidly converted in the bloodstream by esterases to the active moiety, **isavuconazole** [1] [2] [3].

The antifungal activity of isavuconazole is achieved through the **inhibition of the fungal enzyme cytochrome P450-dependent lanosterol 14 α -demethylase (CYP51)**. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to:

- **Depletion of ergosterol** in the fungal membrane.
- **Accumulation of toxic methylated sterol precursors**. These effects disrupt the structure and function of the fungal cell membrane, increasing cellular permeability and causing cell death [4] [1] [3]. The molecule's side chain provides a high affinity for the fungal CYP51 binding pocket, contributing to its broad spectrum of activity [4] [5].

The following diagram illustrates this mechanism of action and the prodrug conversion:



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Isavuconazonium sulfate mechanism of action and prodrug conversion.

Antifungal Spectrum and In Vitro Activity

In vitro data support the broad activity of isavuconazole against various fungi. The following table summarizes its activity against key pathogens [4] [5]:

Fungal Pathogen / Group	In Vitro Activity (MIC values)	Notes / Context
Candida spp.	MIC ₅₀ < 0.5 mg/L; MIC ₉₀ < 2.0 mg/L [4]	Activity comparable to voriconazole & amphotericin B [4]
Cryptococcus neoformans/gattii	MIC: <0.008 to 0.5 mg/L [4]	—
Aspergillus spp.	MIC ₉₀ : 1 µg/mL [4]	Includes activity against <i>A. terreus</i> (amphotericin B resistant) [4]
Mucorales	Potentially susceptible [4]	More isolates susceptible to ISA vs. posaconazole in one study [4]
Candida auris	Variable [4]	Initiate therapy with an echinocandin pending susceptibility [4]

Pharmacokinetics at a Glance

Isavuconazole exhibits predictable, linear pharmacokinetics, which distinguishes it from some other azoles [2].

Property	Description
Bioavailability	≈98% for both oral and intravenous formulations [4] [1] [5].
Protein Binding	>99% (primarily to albumin) [1] [5].
Volume of Distribution	~450 L, indicating extensive tissue distribution [1].
Half-life	Approximately 130 hours [1].
Route of Elimination	Near-equal fecal (46.1%) and renal (45.5%) excretion of metabolites; <1% of active drug excreted renally [1].
Therapeutic Drug Monitoring	Routine TDM not generally recommended due to predictable PK [4] [2]. May be considered in special situations (obesity, ECMO, pediatric) [4].

Key Experimental Protocols

For researchers, understanding the methodologies behind the key data is crucial. Here are summaries of relevant experimental approaches from the literature.

Protocol 1: In Vitro Susceptibility Testing

- **Objective:** To determine the Minimum Inhibitory Concentration (MIC) of isavuconazole against various fungal clinical isolates.
- **Methodology:** Use broth microdilution methods according to standardized guidelines (such as those from CLSI or EUCAST). Test a wide panel of fungal isolates, including yeasts (e.g., *Candida spp.*, *Cryptococcus spp.*) and molds (e.g., *Aspergillus spp.*, Mucorales). The MIC50 and MIC90 (MIC required to inhibit 50% and 90% of the isolates, respectively) are then calculated [4].
- **Application:** This methodology was used to generate the data showing isavuconazole's MIC90 of 1 µg/mL against 702 strains of *Aspergillus* and its activity against *C. krusei* and *C. glabrata* [4].

Protocol 2: Clinical Trial for Invasive Aspergillosis (SECURE Trial)

- **Objective:** To compare the efficacy and safety of isavuconazole versus voriconazole in patients with invasive mold infections.
- **Study Design:** A Phase 3, randomized, double-blind, double-dummy, non-inferiority global multicenter trial.

- **Intervention:** Patients received either isavuconazole (200 mg IV three times daily on days 1-2, then 200 mg IV or orally once daily) or voriconazole (6 mg/kg IV twice daily on day 1, 4 mg/kg IV twice daily on day 2, then 4 mg/kg IV twice daily or 200 mg orally twice daily).
- **Primary Endpoint:** All-cause mortality at day 42 [4] [5].
- **Outcome:** The trial established the non-inferiority of isavuconazole to voriconazole for the primary treatment of invasive aspergillosis [4].

Drug Interactions and Adverse Events

- **Drug-Drug Interactions:** Isavuconazole is a **moderate inhibitor of CYP3A4**. Co-administration can significantly increase the serum levels of drugs metabolized by this pathway, such as **sirolimus, tacrolimus, and cyclosporine**, requiring dose adjustment and close monitoring of their blood levels [4] [1] [5]. It is a substrate of CYP3A4, so strong inducers (e.g., **rifampin, carbamazepine**) reduce isavuconazole concentrations and are contraindicated [4] [1] [6].
- **Adverse Events:** Isavuconazole is generally well-tolerated. The most common adverse reactions are gastrointestinal (nausea, vomiting, diarrhea) [4] [6]. A notable characteristic is its association with **dose-dependent QTc interval shortening**, unlike other azoles which typically cause prolongation. Its clinical significance is unclear, but it should be avoided in patients with familial short QT syndrome [4] [1]. Hepatotoxicity can occur but appears less frequent than with voriconazole [4].

Isavuconazonium sulfate represents a significant advancement in antifungal therapy. Its broad-spectrum efficacy, reliable pharmacokinetics, and manageable safety profile make it a first-line treatment for invasive aspergillosis and mucormycosis, with potential utility in other fungal infections.

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To cite this document: Smolecule. [Isavuconazonium sulfate broad-spectrum triazole activity].

Smolecule, [2026]. [Online PDF]. Available at:

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